molecular formula C24H17BO2S B14051109 Boronic acid, b-(6-[1,1'-biphenyl]-4-yl-4-dibenzothienyl)-

Boronic acid, b-(6-[1,1'-biphenyl]-4-yl-4-dibenzothienyl)-

Cat. No.: B14051109
M. Wt: 380.3 g/mol
InChI Key: OKRCXAAOMAHNDY-UHFFFAOYSA-N
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Description

The compound "Boronic acid, B-(6-[1,1'-biphenyl]-4-yl-4-dibenzothienyl)-" is a boronic acid derivative featuring a biphenyl core substituted with a dibenzothienyl group. Boronic acids are pivotal in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions, and are increasingly studied for their roles in medicinal chemistry and sensing applications .

Properties

Molecular Formula

C24H17BO2S

Molecular Weight

380.3 g/mol

IUPAC Name

[6-(4-phenylphenyl)dibenzothiophen-4-yl]boronic acid

InChI

InChI=1S/C24H17BO2S/c26-25(27)22-11-5-10-21-20-9-4-8-19(23(20)28-24(21)22)18-14-12-17(13-15-18)16-6-2-1-3-7-16/h1-15,26-27H

InChI Key

OKRCXAAOMAHNDY-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=CC=C1)C3=C(S2)C(=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5)(O)O

Origin of Product

United States

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features a dibenzothiophene scaffold fused to two benzene rings, with a biphenyl group at the 6-position and a boronic acid at the 4-position. The molecular formula is C24H17BO2S , with a molecular weight of 380.3 g/mol. Key challenges in its synthesis include:

  • Regioselective functionalization of the dibenzothiophene core to install substituents at specific positions.
  • Compatibility of boronic acid groups with subsequent reaction conditions, necessitating protective strategies or late-stage borylation.
  • Steric hindrance from the biphenyl group, which may impede coupling reactions at the 4-position.

Retrosynthetic Analysis

The synthesis can be dissected into two primary components:

  • Dibenzothiophene core construction with halogen substituents at the 4- and 6-positions.
  • Sequential functionalization via:
    • Suzuki-Miyaura coupling to introduce the biphenyl group.
    • Miyaura borylation to install the boronic acid moiety.

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Biphenyl Installation

The biphenyl group is typically introduced via Suzuki-Miyaura coupling between a dibenzothiophene bromide and a biphenylboronic acid. This method leverages palladium catalysis to form carbon-carbon bonds under mild conditions.

Procedure:
  • Substrate Preparation : 6-Bromo-4-iododibenzothiophene is synthesized via directed lithiation and halogenation.
  • Coupling Reaction :
    • Catalyst : Pd(P$$^t$$Bu$$3$$)$$2$$ (2–5 mol%).
    • Ligand : XPhos or SPhos for enhanced selectivity.
    • Base : Na$$2$$CO$$3$$ or K$$3$$PO$$4$$.
    • Solvent : THF/toluene/H$$_2$$O (3:3:1) at 95°C.
    • Boronic Acid : 4-Biphenylboronic acid (1.2 equiv).

Example :
6-Bromo-4-iododibenzothiophene (1.0 mmol), 4-biphenylboronic acid (1.2 mmol), Pd(OAc)$$2$$ (0.05 mmol), XPhos (0.1 mmol), and Na$$2$$CO$$3$$ (3.0 mmol) in THF/H$$2$$O (10 mL) are stirred at 95°C for 12–16 hours. The product, 6-biphenyl-4-bromodibenzothiophene, is isolated via column chromatography (60–75% yield).

Challenges:
  • Homocoupling of the boronic acid may occur, requiring careful stoichiometric control.
  • Steric bulk from the biphenyl group can reduce coupling efficiency at the 4-position.

Miyaura Borylation for Boronic Acid Installation

Miyaura borylation enables direct conversion of aryl halides to boronic acids using bis(pinacolato)diboron (B$$2$$pin$$2$$) under palladium catalysis. This method is advantageous for late-stage functionalization.

Procedure:
  • Substrate : 6-Biphenyl-4-bromodibenzothiophene (0.5 mmol).
  • Catalytic System :
    • Catalyst : Pd(P$$^t$$Bu$$3$$)$$2$$ (3 mol%).
    • Additives : KOAc (3.0 equiv) as a base.
    • Solvent : 2% TPGS-750-M/water (micellar medium).
  • Conditions : Room temperature, 6–12 hours.

Example :
A mixture of 6-biphenyl-4-bromodibenzothiophene (0.5 mmol), Pd(P$$^t$$Bu$$3$$)$$2$$ (0.015 mmol), B$$2$$pin$$2$$ (1.1 equiv), and KOAc (3.0 equiv) in 2% TPGS-750-M/water (2 mL) is stirred under argon. After completion, the product is extracted with EtOAc and purified via flash chromatography (70–85% yield).

Advantages:
  • Green Chemistry : Water-based micellar media reduce organic solvent use.
  • Mild Conditions : Room-temperature reactions prevent boronic acid degradation.

Sequential Halogenation and Borylation

For dibenzothiophene derivatives lacking pre-installed halogens, a stepwise halogenation approach is employed:

  • Dibenzothiophene Bromination :
    • Reagents : NBS (N-bromosuccinimide) in DMF or CCl$$_4$$.
    • Selectivity : Electron-rich positions (4- and 6-) are preferentially brominated.
  • Suzuki-Miyaura Coupling : As described in Section 3.1.
  • Miyaura Borylation : As described in Section 3.2.

Comparative Analysis of Methods

Method Conditions Yield (%) Advantages Limitations
Suzuki-Miyaura Pd/XPhos, THF/H$$_2$$O, 95°C 60–75 High selectivity, broad substrate scope Homocoupling side reactions
Miyaura Borylation Pd/TPGS-750-M, H$$_2$$O, rt 70–85 Eco-friendly, mild conditions Sensitivity to steric hindrance
Sequential Halogenation NBS, DMF, 0°C to rt 80–90 Precise halogen placement Multiple steps increase complexity

Mechanistic Insights

Suzuki-Miyaura Coupling Mechanism

  • Oxidative Addition : Pd$$^0$$ inserts into the C-Br bond of dibenzothiophene.
  • Transmetallation : Biphenylboronic acid transfers its aryl group to Pd$$^II$$.
  • Reductive Elimination : Pd$$^II$$ releases the biaryl product, regenerating Pd$$^0$$.

Miyaura Borylation Mechanism

  • Oxidative Addition : Pd$$^0$$ activates the C-Br bond.
  • Boron Transfer : B$$2$$pin$$2$$ reacts with Pd$$^II$$ to form a Pd-Bpin intermediate.
  • Transmetallation : The aryl-Pd species transfers to boron, yielding the boronic ester.
  • Hydrolysis : Acidic workup converts the ester to boronic acid.

Chemical Reactions Analysis

Boronic acid, b-(6-[1,1’-biphenyl]-4-yl-4-dibenzothienyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions are often biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .

Scientific Research Applications

Boronic acid, b-(6-[1,1'-biphenyl]-4-yl-4-dibenzothienyl)-, is an organoboron compound with a boronic acid functional group attached to a complex aromatic structure, that is notable for its role in organic synthesis. It participates in Suzuki–Miyaura coupling reactions and features a unique arrangement of biphenyl and dibenzothienyl moieties, which contributes to its distinct reactivity and selectivity in synthetic applications. The biological activity of boronic acids, including b-(6-[1,1'-biphenyl]-4-yl-4-dibenzothienyl)-, is attributed to their ability to form reversible covalent bonds with diols.

Scientific Research Applications

Boronic acid, b-(6-[1,1'-biphenyl]-4-yl-4-dibenzothienyl)-, has applications across several fields:

  • Organic Synthesis: It serves as a reagent in Suzuki-Miyaura coupling reactions, which are employed in the creation of biaryl compounds, useful as intermediates in pharmaceuticals and materials science. Common reagents for these reactions include palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
  • Development of sensors: Due to their ability to form reversible covalent bonds with diols, boronic acids are used in the creation of sensors for detecting sugars and other biomolecules.
  • Drug development: This compound has been investigated for its potential in drug development, particularly in synthesizing protease inhibitors and other therapeutic agents.

Data Table

Compound NameStructureUnique Features
Phenylboronic AcidC12H11BO2Basic structure without complex aromatic systems
2,4,6-Trimethylphenylboronic AcidC12H15BO2Methyl substitutions affecting reactivity

Mechanism of Action

The mechanism of action of boronic acid, b-(6-[1,1’-biphenyl]-4-yl-4-dibenzothienyl)- primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including the Suzuki–Miyaura coupling, where the boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form the desired product .

Comparison with Similar Compounds

Research Findings and Trends

  • Catalytic Efficiency: Amino-substituted biphenyl boronic acids (e.g., 7g) achieve higher yields in multi-step syntheses (61.2%) compared to bromo- or hydroxy-substituted analogs, underscoring the role of electronic effects .
  • Sensing Applications: DBBA’s twisted intramolecular charge transfer (TICT) mechanism enables selective monosaccharide recognition, with fructose binding constants exceeding those of glucose by 3-fold .
  • Steric Challenges : The dibenzothienyl group in the target compound may limit its utility in traditional coupling reactions but could enhance selectivity in enzyme inhibition or molecular recognition.

Biological Activity

Boronic acids are a class of organoboron compounds recognized for their significant roles in organic synthesis and biological applications. The compound Boronic acid, b-(6-[1,1'-biphenyl]-4-yl-4-dibenzothienyl)- is particularly notable due to its unique structural features and potential therapeutic applications.

Structural Characteristics

The compound features a boronic acid functional group attached to a complex aromatic structure, specifically comprising biphenyl and dibenzothienyl moieties. This unique arrangement enhances its reactivity and selectivity in various chemical transformations, particularly in the Suzuki–Miyaura coupling reaction, which is pivotal in synthesizing biaryl compounds used in pharmaceuticals and materials science.

Mechanism of Biological Activity

The biological activity of boronic acids, including b-(6-[1,1'-biphenyl]-4-yl-4-dibenzothienyl)-, primarily stems from their ability to form reversible covalent bonds with diols . This property is exploited in various applications such as:

  • Biomolecular sensing : The interaction between boronic acids and diols allows for the development of sensors that can detect sugars and other biomolecules.
  • Drug development : Boronic acids have been investigated for their potential in synthesizing protease inhibitors and other therapeutic agents .

Binding Affinities

Research has demonstrated that the binding affinities of boronic acids with biomolecules can be quantitatively analyzed using techniques such as surface plasmon resonance or fluorescence spectroscopy . These studies are crucial for understanding their potential applications in drug design and biomolecular sensing.

Case Studies

  • Protease Inhibition : Boronic acids have been shown to act as effective inhibitors of serine proteases. A study indicated that specific boronic acid derivatives could inhibit the activity of these enzymes by forming stable complexes with the active site serine residue, providing insights into their use as therapeutic agents against diseases involving protease dysregulation.
  • Fluorescent Probes : Research has explored the synthesis of BODIPY-based fluorescent probes incorporating boronic acids. These compounds exhibited significant antibacterial and antioxidant activities, demonstrating the versatility of boronic acids in biomedical applications .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
Phenylboronic AcidC12H11BO2Basic structure without complex aromatic systems
2,4,6-Trimethylphenylboronic AcidC12H15BO2Methyl substitutions affecting reactivity
Boronic Acid b-(6-[1,1'-biphenyl]-4-yl-4-dibenzothienyl)-C18H13BO2SComplex aromatic system enhancing reactivity

Synthesis Methods

Several methods can be employed to synthesize Boronic acid b-(6-[1,1'-biphenyl]-4-yl-4-dibenzothienyl)-:

  • From 4-Phenyldibenzothiophene : Utilizing trimethyl borate and water under controlled conditions.
  • Suzuki Coupling Reactions : Employing palladium catalysts to facilitate the formation of the desired boronic acid from appropriate aryl halides.

These synthetic approaches allow for the introduction of the boronic acid functionality into various aromatic systems while maintaining structural integrity .

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